molecular formula C16H17N5O3 B2615004 1-(4-ethoxyphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-57-8

1-(4-ethoxyphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2615004
CAS No.: 871323-57-8
M. Wt: 327.344
InChI Key: MMSFDFNUWCTAAZ-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted with a 4-ethoxyphenyl group at position 1, a methyl group at position 5, and a carboxamide moiety linked to a 5-methyl-1,2-oxazol-3-yl group.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-4-23-13-7-5-12(6-8-13)21-11(3)15(18-20-21)16(22)17-14-9-10(2)24-19-14/h5-9H,4H2,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSFDFNUWCTAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NOC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-ethoxyphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with signaling pathways.

Comparison with Similar Compounds

Triazole-4-Carboxamides with Aryl Substituents

  • Compound E141-0502 (1-(4-ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide): Key Difference: Replaces the 5-methyl-1,2-oxazol-3-yl group with a 4-methylphenyl amide.
  • Quinoline-Substituted Triazoles (e.g., 1-(naphthalen-1-yl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide): Key Difference: Features a bulkier aromatic system (quinoline/naphthalene) instead of ethoxyphenyl. Implications: Larger aromatic groups may improve π-π stacking interactions but reduce solubility. The ethoxyphenyl group in the target compound balances hydrophobicity and metabolic stability .

Triazole Derivatives with Functional Group Variations

  • 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid :

    • Key Difference : Substitutes the methyl and carboxamide groups with formyl and carboxylic acid moieties.
    • Implications : The formyl group participates in ring-chain tautomerism (20% cyclic hemiacetal in solution), whereas the methyl and carboxamide groups in the target compound enhance stability and reduce reactivity .
  • 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides: Key Difference: Pyrazole core instead of triazole; chloro and cyano substituents. Implications: Pyrazole derivatives exhibit distinct electronic properties (e.g., higher dipole moments) and synthetic yields (62–71% ), suggesting triazoles may offer superior metabolic resistance due to aromatic stability.

Physicochemical and Pharmacological Properties

Physicochemical Properties

  • Melting Points: Similar triazole carboxamides exhibit melting points ranging from 123–183°C .
  • Solubility : The ethoxy group enhances lipophilicity, while the oxazole may improve aqueous solubility via hydrogen bonding, contrasting with purely aromatic analogs (e.g., naphthalene derivatives ).

Biological Activity

1-(4-ethoxyphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
  • Substitution Reactions : The ethoxyphenyl group is introduced via substitution reactions with ethoxyphenyl halides.
  • Amidation : The final step involves forming the carboxamide group through amidation with suitable amines and carboxylic acid derivatives.

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds related to triazole structures can inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. The synthesized triazole derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating effective inhibition .

In one study, a related compound exhibited an IC50 of 2.6 μM against HCT-116 cells, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound has also shown potential antimicrobial effects. In vitro studies revealed that certain derivatives exhibited good inhibition against Escherichia coli and Staphylococcus aureus, suggesting its utility in treating bacterial infections .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound may interact with various enzymes and receptors involved in cell proliferation and apoptosis.
  • Biochemical Pathways : It influences pathways associated with inflammation and cell cycle regulation, potentially inducing apoptosis in cancer cells .

Similar Compounds

Compound NameStructureAnticancer Activity (IC50)Antimicrobial Activity
5-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1H-triazoleStructure3.0 μMModerate
5-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1H-triazoleStructure2.8 μMHigh
5-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1H-triazoleStructure4.0 μMLow

The unique substitution pattern of the target compound may confer distinct physicochemical properties and biological activities compared to its analogs.

Case Study 1: Anticancer Efficacy

In a comparative study involving a series of triazole derivatives, the target compound was found to exhibit superior activity against lung cancer cell lines (H460), with significant induction of apoptosis observed through Western blot analyses showing elevated levels of LC3 and γ-H2AX post-treatment .

Case Study 2: Antimicrobial Potential

Another investigation highlighted the antimicrobial efficacy against Gram-positive bacteria, where derivatives showed potent inhibition rates comparable to established antibiotics. This suggests a dual therapeutic potential for both cancer treatment and bacterial infections .

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